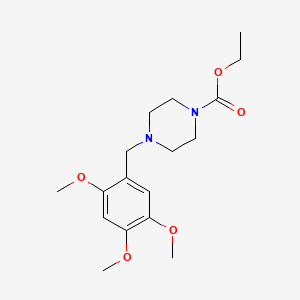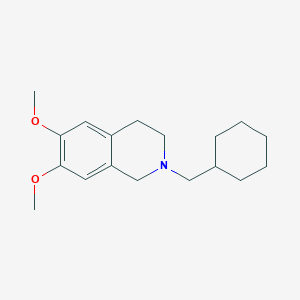![molecular formula C14H21NO2 B3852164 2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3852164.png)
2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol
Overview
Description
2-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMP or Ethyl-MPM and has a molecular formula of C15H23NO2.
Scientific Research Applications
2-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol has been extensively researched for its potential applications in various fields. It has shown promising results in the following areas:
1. Anti-inflammatory: Studies have shown that 2-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol has anti-inflammatory properties. It can inhibit the production of inflammatory cytokines and reduce inflammation in the body.
2. Anti-cancer: Research has shown that 2-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol has anti-cancer properties. It can induce apoptosis in cancer cells and inhibit their growth.
3. Neuroprotective: Studies have shown that 2-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol has neuroprotective properties. It can protect neurons from oxidative stress and prevent neuronal damage.
Mechanism of Action
The mechanism of action of 2-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It can also modulate the expression of certain genes and proteins, leading to its various pharmacological effects.
Biochemical and Physiological Effects:
2-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol has various biochemical and physiological effects in the body. It can:
1. Reduce inflammation by inhibiting the production of inflammatory cytokines.
2. Induce apoptosis in cancer cells and inhibit their growth.
3. Protect neurons from oxidative stress and prevent neuronal damage.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol in lab experiments include its potent pharmacological effects, ease of synthesis, and low toxicity. However, its limitations include its limited solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the research of 2-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol. Some of these include:
1. Further studies on its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.
2. Investigation of its anti-cancer properties and its potential use in cancer therapy.
3. Exploration of its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases.
4. Development of more efficient synthesis methods for 2-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol.
5. Investigation of its potential use in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, 2-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol is a chemical compound with promising pharmacological effects. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
properties
IUPAC Name |
2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-15(9-11(2)3)10-12-6-7-13(17-4)8-14(12)16/h6-8,16H,2,5,9-10H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPSLEUXXLBVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=C(C=C1)OC)O)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-5-methoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{3-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]propyl}morpholine](/img/structure/B3852096.png)

![4-{[benzyl(2-hydroxyethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3852099.png)
![{1-methyl-1-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethyl}amine bis(trifluoroacetate)](/img/structure/B3852108.png)
![1-(3-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B3852115.png)
![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3852123.png)
![1-[2-(2-methoxypyridin-3-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B3852131.png)
![1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol)](/img/structure/B3852147.png)
![ethyl 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-piperidinecarboxylate](/img/structure/B3852163.png)
![2-{[benzyl(methyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3852166.png)
![1,1'-[(3-phenylbutyl)imino]di(2-propanol)](/img/structure/B3852169.png)
![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B3852173.png)
![2-[4-(4-butoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3852180.png)